N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
This compound features a benzodioxin core linked via an acetamide bridge to a sulfanyl-substituted triazolopyridazine moiety. The sulfanyl group enhances reactivity and may influence pharmacokinetic properties.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O3S/c27-19(22-13-4-6-16-17(11-13)29-10-9-28-16)12-30-20-24-23-18-7-5-15(25-26(18)20)14-3-1-2-8-21-14/h1-8,11H,9-10,12H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMQSIUYVKSECC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin ring, followed by the introduction of the pyridazinyl and triazolopyridine groups through various coupling reactions. Common reagents used in these reactions include halogenated precursors, organometallic catalysts, and thiolating agents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups with others to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Pharmacological Applications
1.1 Enzyme Inhibition
Research indicates that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide exhibit significant inhibitory effects on various enzymes:
- Acetylcholinesterase Inhibition : Studies show that this compound can inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases such as Alzheimer's disease. AChE inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cognitive function and memory retention .
- Alpha-glucosidase Inhibition : The compound has demonstrated potential in inhibiting alpha-glucosidase, an enzyme involved in carbohydrate metabolism. This activity suggests its application in managing Type 2 diabetes mellitus by slowing glucose absorption .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of compounds structurally related to this compound:
- Antifungal Activity : The compound's derivatives have shown efficacy against various fungal strains. A study highlighted the synthesis of new sulfonamides with benzodioxane moieties that exhibited antifungal activity against Candida species .
Antimalarial Potential
Research has indicated that derivatives of this compound may serve as potential antimalarial agents. In silico studies and molecular docking have been employed to evaluate their effectiveness against Plasmodium falciparum. Selected compounds demonstrated promising in vitro antimalarial activity .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound involves multi-step organic reactions starting from 2,3-dihydrobenzodioxin derivatives. The structure activity relationship studies have provided insights into optimizing the biological activity of this compound through modifications in its chemical structure .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The specific pathways involved depend on the compound’s structure and the nature of its interactions with the targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Triazole and Pyridazine Families
(a) N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Key Differences :
- Replaces the triazolopyridazine system with a simpler 4-ethyl-5-pyridinyl-triazole ring.
- The absence of the pyridazine ring reduces molecular rigidity and may lower binding affinity to targets requiring planar heterocyclic interactions.
- Ethyl substitution on the triazole introduces steric effects that could alter solubility or metabolic pathways .
(b) N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Key Differences: Substitutes the triazolopyridazine with a thieno[3,2-d]pyrimidin-4-one scaffold. The 2-methoxyphenyl group introduces steric bulk and may modulate selectivity for hydrophobic binding pockets .
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Properties of Selected Analogues
*LogP values estimated using fragment-based methods.
- Solubility : The target compound’s triazolopyridazine system may reduce aqueous solubility compared to the triazole analogue due to increased planarity and π-stacking tendencies.
- Metabolic Stability : The ethyl group in the triazole analogue (Table 1, Row 2) could slow oxidative metabolism compared to the unsubstituted triazolopyridazine in the target compound.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that combines various functional groups, making it a candidate for therapeutic applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound can be characterized by the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 477330-72-6 |
| Molecular Formula | C27H25N3O5S2 |
| Molecular Weight | 535.6 g/mol |
| IUPAC Name | This compound |
| InChI Key | InChI=1S/C27H25N3O5S2/c1-33... |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The binding of the compound to these targets can lead to modulation of their activity, resulting in various cellular responses. Preliminary studies suggest that the compound may exhibit enzyme inhibitory properties, which could be relevant in treating conditions like diabetes and neurodegenerative diseases.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs have demonstrated antimicrobial properties. For instance, sulfonamide derivatives containing benzodioxane moieties have shown significant activity against various bacterial strains including Staphylococcus aureus and Enterococcus faecalis . The incorporation of the triazole and pyridazine rings in this compound may enhance its antimicrobial efficacy.
Enzyme Inhibition
In vitro studies have shown that derivatives related to this compound possess substantial inhibitory effects against enzymes such as α-glucosidase and acetylcholinesterase (AChE). These activities suggest potential applications in managing Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) . The molecular docking studies also support these findings by indicating favorable interactions between the compound and the active sites of these enzymes.
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on Enzyme Inhibition : A recent investigation into sulfonamide derivatives revealed that many exhibited significant inhibition against α-glucosidase while showing weaker activity against AChE. This highlights the potential of benzodioxane-containing compounds in diabetes management .
- Antimicrobial Screening : Another study evaluated various benzodioxane derivatives for their antimicrobial properties. Compounds similar to this compound showed moderate to high activity against a range of pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
